molecular formula C10H16N4O2 B1491038 2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2098032-58-5

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No. B1491038
CAS RN: 2098032-58-5
M. Wt: 224.26 g/mol
InChI Key: AIJCMVPREJIIOE-UHFFFAOYSA-N
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Description

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one (2-AEE) is a chemical compound containing an azido group, an ethoxy group, and an azabicycloheptan ring. It is a colorless, odorless, and crystalline solid at room temperature. 2-AEE is used in various scientific research applications, such as drug development, medicinal chemistry, and biochemistry. It is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.

Scientific Research Applications

  • Synthesis and Structural Characteristics : A study presented practical syntheses of compounds including 2-azabicyclo[3.1.1]heptane carboxylic acids, which are closely related to the compound . These syntheses were efficient, yielding high-quality compounds through a tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones (Radchenko et al., 2009).

  • Chemical Reactions and Properties : Another study focused on the photochemical isomerization of hexafluoro-1H-azepine to produce 2-substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-diene. This process is significant for understanding the behavior of similar bicyclic compounds under photochemical conditions (Barlow et al., 1982).

  • Advanced Building Blocks for Drug Discovery : The compound's structure relates to 2-azabicyclo[3.2.0]heptanes, which have been identified as advanced building blocks in drug discovery. For instance, the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, demonstrates the compound’s potential in medicinal chemistry (Druzhenko et al., 2018).

  • Aromatase Inhibitory Activity : A related study synthesized novel azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-diones, which were tested for their inhibitory activity on human placental aromatase. These compounds showed promising results as potential drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

  • Application in Synthesis of Other Compounds : The structural characteristics of 2-azabicyclo[3.1.1]heptanes can be leveraged in the synthesis of other compounds. For instance, their use in the synthesis of novel epibatidine analogues demonstrates the versatility of these structures in medicinal chemistry (Malpass & White, 2004).

properties

IUPAC Name

2-azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-16-10-7-3-8(10)6-14(5-7)9(15)4-12-13-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJCMVPREJIIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 2
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 4
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

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